molecular formula C16H13N3O B13392336 2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide

Cat. No.: B13392336
M. Wt: 263.29 g/mol
InChI Key: LOLMCFDWSDTMEY-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of nitrogen atoms in the ring structure makes it an important compound in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide typically involves the condensation of 2-methyl-1,6-naphthyridine-3-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. Additionally, the compound may interact with proteins involved in signal transduction pathways, leading to the modulation of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C16H13N3O/c1-11-14(9-12-10-17-8-7-15(12)18-11)16(20)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)

InChI Key

LOLMCFDWSDTMEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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